3,3',3'',3'''-(p-Phenylenebis(methylenenitrilobis(ethyleneoxy)))tetrakis(propiononitrile)
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Overview
Description
3,3’,3’‘,3’‘’-[p-phenylenebis[methylenenitrilobis(ethyleneoxy)]]tetrakis(propiononitrile) is a complex organic compound with the molecular formula C28H40N6O4 and a molecular weight of 524.7 g/mol. This compound is characterized by its intricate structure, which includes multiple nitrile groups and ether linkages, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’‘,3’‘’-[p-phenylenebis[methylenenitrilobis(ethyleneoxy)]]tetrakis(propiononitrile) typically involves multi-step organic reactions. One common synthetic route includes the reaction of p-phenylenediamine with formaldehyde and ethylene oxide to form the intermediate compound, which is then further reacted with acrylonitrile under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors that allow for better control over reaction parameters and improved safety. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3,3’,3’‘,3’‘’-[p-phenylenebis[methylenenitrilobis(ethyleneoxy)]]tetrakis(propiononitrile) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert nitrile groups into primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, where nucleophiles such as amines or alcohols replace the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields primary amines.
Scientific Research Applications
3,3’,3’‘,3’‘’-[p-phenylenebis[methylenenitrilobis(ethyleneoxy)]]tetrakis(propiononitrile) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3’,3’‘,3’‘’-[p-phenylenebis[methylenenitrilobis(ethyleneoxy)]]tetrakis(propiononitrile) involves its interaction with specific molecular targets and pathways. The compound’s nitrile groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ether linkages in the compound’s structure allow for flexibility and adaptability in binding to different targets.
Comparison with Similar Compounds
Similar Compounds
3,3’,3’‘,3’‘’-[p-phenylenebis[methylenenitrilobis(ethyleneoxy)]]tetrakis(acetonitrile): Similar structure but with acetonitrile groups instead of propiononitrile.
3,3’,3’‘,3’‘’-[p-phenylenebis[methylenenitrilobis(ethyleneoxy)]]tetrakis(butanonitrile): Contains butanonitrile groups, leading to different chemical properties.
Uniqueness
The uniqueness of 3,3’,3’‘,3’‘’-[p-phenylenebis[methylenenitrilobis(ethyleneoxy)]]tetrakis(propiononitrile) lies in its specific combination of nitrile and ether groups, which confer unique chemical reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
93882-04-3 |
---|---|
Molecular Formula |
C28H40N6O4 |
Molecular Weight |
524.7 g/mol |
IUPAC Name |
3-[2-[[4-[[bis[2-(2-cyanoethoxy)ethyl]amino]methyl]phenyl]methyl-[2-(2-cyanoethoxy)ethyl]amino]ethoxy]propanenitrile |
InChI |
InChI=1S/C28H40N6O4/c29-9-1-17-35-21-13-33(14-22-36-18-2-10-30)25-27-5-7-28(8-6-27)26-34(15-23-37-19-3-11-31)16-24-38-20-4-12-32/h5-8H,1-4,13-26H2 |
InChI Key |
LKBXHMJSZBOITD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN(CCOCCC#N)CCOCCC#N)CN(CCOCCC#N)CCOCCC#N |
Origin of Product |
United States |
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